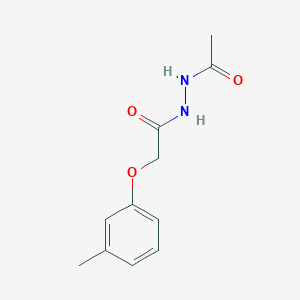![molecular formula C17H16ClIN2O4 B11689272 2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)
2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and an iododimethoxyphenyl group connected through an acetohydrazide linkage. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Métodos De Preparación
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-iodo-4,5-dimethoxybenzaldehyde.
Formation of Intermediate: 4-chlorophenol is reacted with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then converted to 2-(4-chlorophenoxy)acetohydrazide by reacting with hydrazine hydrate.
Final Step: The acetohydrazide intermediate is then condensed with 3-iodo-4,5-dimethoxybenzaldehyde under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide include:
2-(4-chlorophenoxy)acetohydrazide: Lacks the iododimethoxyphenyl group, making it less complex and potentially less versatile in reactions.
2-(4-chlorophenoxy)propionic acid: Contains a propionic acid group instead of an acetohydrazide linkage, leading to different chemical properties and applications.
2-(4-chlorophenoxy)-2-methylpropionic acid:
The uniqueness of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which provides a wide range of reactivity and applications in various scientific fields.
Propiedades
Fórmula molecular |
C17H16ClIN2O4 |
|---|---|
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16ClIN2O4/c1-23-15-8-11(7-14(19)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
Clave InChI |
CGIXTIWUNBTYLF-AWQFTUOYSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)I)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689192.png)
![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11689198.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)
![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)
![(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689221.png)

![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11689230.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11689237.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11689251.png)
![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
![methyl 3-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11689265.png)

